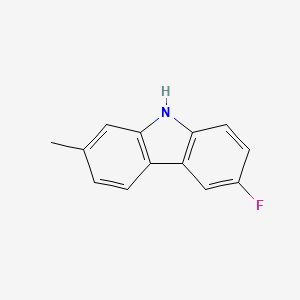

6-fluoro-2-methyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10FN |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

6-fluoro-2-methyl-9H-carbazole |

InChI |

InChI=1S/C13H10FN/c1-8-2-4-10-11-7-9(14)3-5-12(11)15-13(10)6-8/h2-7,15H,1H3 |

InChI Key |

YMJCUFBPZUBEGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)F |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 6 Fluoro 2 Methyl 9h Carbazole and Its Functionalized Congeners

Precursor Synthesis and Strategic Functionalization for Carbazole (B46965) Ring Formation

The construction of the carbazole ring system is highly dependent on the strategic synthesis and functionalization of precursors that are primed for cyclization. The choice of starting materials and the sequence of functional group introduction are critical for the successful synthesis of target molecules like 6-fluoro-2-methyl-9H-carbazole.

Utilization of Substituted Biphenyl (B1667301) Intermediates in Carbazole Annulation

Substituted biphenyls are common and crucial intermediates in the synthesis of carbazoles. nih.govsemanticscholar.orgumich.edu The general strategy involves the initial formation of a biphenyl core bearing appropriate substituents, followed by a ring-closing reaction to form the pyrrole (B145914) ring of the carbazole.

Various types of substituted biphenyls can be employed, including 2-aminobiphenyls, 2-nitrobiphenyls, and 2-halobiphenyls. rsc.orgrsc.orgresearchgate.netresearchgate.net For instance, the Suzuki-Miyaura coupling reaction is a powerful tool for creating the biphenyl linkage from two suitably functionalized benzene (B151609) rings. nih.govresearchgate.net Following the formation of the biphenyl, an intramolecular cyclization is performed.

Common Biphenyl Precursors for Carbazole Synthesis:

| Biphenyl Precursor | Cyclization Method | Reference |

| 2-Aminobiphenyl | Oxidative C-N coupling | researchgate.net |

| 2-Nitrobiphenyl (B167123) | Reductive cyclization (e.g., Cadogan reaction) | semanticscholar.orgresearchgate.net |

| 2-Iodo-N-arylaniline | Intramolecular C-H activation | tandfonline.com |

| 2,2'-Dibromobiphenyl | Double N-arylation with primary amines | sorbonne-universite.fr |

The Cadogan reaction, for example, utilizes triethyl phosphite (B83602) for the reductive cyclization of a 2-nitrobiphenyl to form the carbazole ring. semanticscholar.org Another prominent method involves the palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyls. researchgate.net The choice of substituents on the biphenyl rings dictates the final substitution pattern of the resulting carbazole.

Regioselective Introduction of Fluorine and Methyl Groups

The specific placement of fluorine and methyl groups on the carbazole skeleton, as in this compound, requires precise regiocontrol during the synthesis. This can be achieved either by starting with appropriately substituted precursors or by direct functionalization of the carbazole core, though the former is often more reliable for regioselectivity.

For the synthesis of this compound, a plausible route involves the coupling of a fluorinated aniline (B41778) or its equivalent with a methylated benzene derivative to form the key biphenyl intermediate. For example, a reaction between a 4-fluoroaniline (B128567) derivative and a 4-methylphenylboronic acid derivative via a Suzuki coupling could generate a 4'-fluoro-4-methylbiphenyl-2-amine intermediate, which can then be cyclized.

One study details the synthesis of 6-fluoro-2-methyl-1H-carbazole from 1-ketotetrahydrocarbazole precursors, which are subjected to Wolff-Kishner reduction followed by dehydrogenation. This highlights a method where the substitution pattern is established early in the synthetic sequence. Another approach involves the intramolecular direct arylation of fluorinated precursors. acs.org The development of diversity-oriented synthesis strategies also allows for the construction of libraries of carbazoles with various fluorine-containing groups. nih.govresearchgate.net

Modern Catalytic Approaches for Carbazole Ring Construction

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. The construction of the carbazole ring has benefited immensely from the development of transition-metal-catalyzed reactions and Lewis acid-mediated strategies.

Palladium-Catalyzed C-H Activation and C-N Bond Formation

Palladium catalysis is a cornerstone of modern carbazole synthesis, particularly through reactions involving C-H activation and C-N bond formation. researchgate.net These methods are advantageous as they often proceed with high atom economy and can utilize readily available starting materials. A common strategy is the intramolecular cyclization of N-substituted 2-aminobiphenyls or related compounds. rsc.orgresearchgate.net

In a typical reaction, a palladium(II) catalyst activates a C-H bond on one of the aryl rings of a biphenyl precursor, followed by intramolecular coupling with the nitrogen atom to form the carbazole. nih.gov These reactions are often performed in the presence of an oxidant to regenerate the active Pd(II) catalyst. nih.gov Microwave-assisted palladium-catalyzed aryl C-H activation has been shown to be an efficient method for preparing functionalized carbazoles, offering benefits such as shorter reaction times and improved yields. tandfonline.com

Examples of Palladium-Catalyzed Carbazole Synthesis:

This methodology has proven to be robust, with a wide substrate scope, allowing for the synthesis of various unsymmetrically substituted carbazoles. nih.gov

Copper-Mediated Cyclization Reactions

Copper-catalyzed reactions represent another powerful avenue for the synthesis of carbazoles. These methods are often more cost-effective than their palladium-based counterparts. Copper-mediated reactions can be used for both C-N bond formation and intramolecular cyclization. thieme-connect.comthieme-connect.com

One approach involves the copper-catalyzed double N-arylation of primary amines with 2,2'-dibromobiphenyls, which efficiently constructs the carbazole skeleton. sorbonne-universite.fr Another strategy is the silver and copper co-catalyzed cascade intramolecular cyclization, which involves the formation of new C-C and C-N bonds. rsc.org Copper catalysts have also been employed in the sequential amidation and cyclization of substituted 2-halocarbazole carbaldehydes to form more complex heterocyclic systems fused to the carbazole core. thieme-connect.com Furthermore, copper-catalyzed cascade cyclization of dihydroisobenzofurans with indoles has been developed for the rapid construction of indolyl benzo[b]carbazoles. acs.org

Lewis Acid-Mediated Annulation Strategies

Lewis acid catalysis offers a distinct approach to carbazole synthesis, often enabling cascade reactions that form multiple bonds in a single operation. rsc.orgnih.govresearchgate.netrsc.org These reactions can proceed through various mechanisms, including Friedel-Crafts-type alkylations and electrocyclizations. rsc.orgnih.gov

For example, a Lewis acid can catalyze a dehydrative [3+3]-annulation of benzylic alcohols and propargylic alcohols to yield polysubstituted carbazoles. acs.org This method is notable for producing water as the only byproduct. Various Lewis acids, such as Yb(OTf)₃, have been shown to be effective in promoting these transformations. acs.org Another strategy involves the Lewis acid-catalyzed [3+3] annulation of donor-acceptor cyclopropanes and indonyl alcohols, providing an efficient one-step synthesis of substituted carbazoles. nih.gov These methods tolerate a range of electron-donating and electron-withdrawing groups, making them versatile for the synthesis of functionalized carbazoles. rsc.orgnih.gov

One-Pot and Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

A prominent one-pot strategy for synthesizing the carbazole nucleus is the palladium-catalyzed tandem reaction involving an intermolecular amination followed by an intramolecular direct arylation. organic-chemistry.org This method allows for the construction of functionalized 9H-carbazoles from readily available anilines and 1,2-dihaloarenes. mdpi.comresearchgate.net For instance, the synthesis of 3-fluoro-9H-carbazole has been achieved with a 76% yield from 4-fluoroaniline and 1,2-dichlorobenzene, while 2-methyl-9H-carbazole was prepared from 3-methylaniline and 1-bromo-2-chlorobenzene (B145985) in an 80% yield. mdpi.com The synthesis of the target compound, 6-fluoro-2-methyl-1H-carbazole, has also been reported in the literature. ijrpc.com This palladium-catalyzed methodology demonstrates high functional group tolerance, enabling the synthesis of various substituted carbazoles in excellent yields. mdpi.comresearchgate.net

| Entry | Aniline Derivative | Dihaloarene | Product | Yield (%) | Reference |

| 1 | 4-Fluoroaniline | 1,2-Dichlorobenzene | 3-Fluoro-9H-carbazole | 76 | mdpi.comresearchgate.net |

| 2 | 4-Methylaniline | 1,2-Dichlorobenzene | 3-Methyl-9H-carbazole | 71 | mdpi.comresearchgate.net |

| 3 | 3-Methylaniline | 1-Bromo-2-chlorobenzene | 2-Methyl-9H-carbazole | 80 | mdpi.com |

| 4 | 4-Methoxyaniline | 1,2-Dichlorobenzene | 3-Methoxy-9H-carbazole | 77 | mdpi.com |

Further advancements include the use of multicomponent reactions to build more complex carbazole-containing structures. The Povarov reaction, an imino-Diels-Alder reaction, has been utilized in a one-pot sequence to synthesize complex quinoline (B57606) analogues from carbazole aldehydes. For example, 9-fluoro-5-(9-methyl-9H-carbazol-3-yl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline was successfully synthesized from 9-methyl-9H-carbazole-3-carbaldehyde, an aromatic amine, and 3,4-dihydro-2H-pyran in a diastereoselective manner. nih.gov Similarly, copper-catalyzed multicomponent Diels-Alder reactions provide access to diverse and complex spirotetrahydrocarbazoles from simple starting materials like 2-methylindole, aromatic aldehydes, and various dienophiles. beilstein-journals.org These MCRs are invaluable for rapidly generating libraries of complex functionalized congeners from a common carbazole core.

Methodological Advancements for Scalable Production and Yield Optimization

Transitioning a synthetic route from a laboratory scale to industrial production presents significant challenges, including cost-effectiveness, safety, and environmental impact. acs.org Consequently, research has focused on optimizing reaction conditions and developing scalable methodologies for carbazole synthesis.

A key area of optimization for the one-pot palladium-catalyzed synthesis of carbazoles has been the reaction parameters. mdpi.com Studies have systematically evaluated solvents, bases, catalyst loading, and energy sources to maximize yield and minimize reaction time. mdpi.comresearchgate.net For example, using dimethyl sulfoxide (B87167) (DMSO) as a solvent and potassium acetate (B1210297) (KOAc) as a base proved to be highly effective. mdpi.com

The application of microwave irradiation represents a significant advancement, drastically reducing reaction times from many hours to as little as 25 minutes. organic-chemistry.orgmdpi.com This rapid heating technology not only accelerates the reaction but can also improve yields and reduce the formation of by-products compared to conventional heating. mdpi.comresearchgate.net

| Parameter | Variation | Outcome | Reference |

| Catalyst Loading | 2.5 mol% vs. 15 mol% PdNPs/BC | Yield increased from 16% to 76% | mdpi.com |

| Solvent | NMP, DMF, DMAc, DMSO | DMSO at 180 °C gave the best efficiency | mdpi.com |

| Base | NaOt-Bu, Carbonates, KOAc | KOAc showed the best performance | mdpi.com |

| Microwave Power | 100 W vs. 200 W vs. 300 W | 200 W for 25 min was optimal; higher power or longer times decreased yield | mdpi.com |

For large-scale production, catalyst cost and reusability are critical economic factors. The development of heterogeneous catalysts, such as palladium nanoparticles supported on green biochar (PdNPs/BC), addresses this issue. organic-chemistry.orgmdpi.com These catalysts can be easily recovered—for instance, via magnetic separation—and reused multiple times without a significant loss of activity, making the process more economical and sustainable. organic-chemistry.org Such methodological advancements are crucial for the efficient, cost-effective, and environmentally responsible production of this compound and its derivatives on a larger scale. acs.org

Iii. High Resolution Spectroscopic and Structural Elucidation Techniques for 6 Fluoro 2 Methyl 9h Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like 6-fluoro-2-methyl-9H-carbazole. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment of individual atoms. ipb.ptresearchgate.net

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within the molecule. The chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) provide information about the connectivity between adjacent protons. nih.govijrpc.comtandfonline.comdoi.orgrsc.org For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the carbazole (B46965) core, the methyl group protons, and the N-H proton. The fluorine atom's electron-withdrawing nature would influence the chemical shifts of nearby protons.

Aromatic Protons: The protons on the carbazole rings will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns will depend on their position relative to the fluorine and methyl substituents.

Methyl Protons: The methyl group at the C-2 position will give rise to a singlet in the upfield region of the spectrum, typically around 2.5 ppm.

N-H Proton: The proton attached to the nitrogen atom will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 | ~ 7.8 | d | J ≈ 8.0 |

| H-3 | ~ 7.2 | d | J ≈ 8.0 |

| H-4 | ~ 7.9 | s | - |

| H-5 | ~ 7.6 | dd | J ≈ 8.8, 2.4 |

| H-7 | ~ 7.1 | td | J ≈ 8.8, 2.4 |

| H-8 | ~ 7.4 | dd | J ≈ 8.8, 4.8 |

| N-H | Variable | br s | - |

| CH₃ | ~ 2.5 | s | - |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. nih.govijrpc.comtandfonline.comdoi.orgrsc.org The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents. ipb.pt

Aromatic Carbons: The twelve carbon atoms of the carbazole ring system will have signals in the downfield region, typically between 110 and 145 ppm.

Fluorine-Substituted Carbon (C-6): The carbon atom directly bonded to the fluorine atom (C-6) will exhibit a large C-F coupling constant, and its chemical shift will be significantly affected by the high electronegativity of fluorine.

Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum, typically around 20-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~ 110 |

| C-2 | ~ 130 |

| C-3 | ~ 120 |

| C-4 | ~ 125 |

| C-4a | ~ 122 |

| C-4b | ~ 123 |

| C-5 | ~ 115 (d, J(C-F) ≈ 24 Hz) |

| C-6 | ~ 160 (d, J(C-F) ≈ 240 Hz) |

| C-7 | ~ 112 (d, J(C-F) ≈ 24 Hz) |

| C-8 | ~ 118 (d, J(C-F) ≈ 8 Hz) |

| C-8a | ~ 140 |

| C-9a | ~ 138 |

| CH₃ | ~ 21 |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. icpms.cz For this compound, the ¹⁹F NMR spectrum will show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. ipb.pt Furthermore, coupling between the fluorine nucleus and adjacent protons (H-5 and H-7) can be observed, providing additional structural confirmation. The typical chemical shift range for organofluorine compounds is broad, allowing for clear distinction of different fluorine environments. icpms.czresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton spin systems within the molecule. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduyoutube.com This allows for the direct assignment of carbon resonances based on their attached protons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. ipb.ptemerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. ipb.pt This allows for the determination of the exact molecular formula of this compound, which is C₁₃H₁₀FN. The calculated exact mass can then be compared to the experimentally measured value to confirm the elemental composition. nih.gov

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | 199.0848 | C₁₃H₁₁FN⁺ | |

| [M]⁺˙ | 198.0773 | C₁₃H₁₀FN⁺˙ |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are instrumental in identifying functional groups and providing insights into the molecular structure and bonding. acs.orgedinst.comspectroscopyonline.com

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific structural features.

Key expected IR absorption bands for this compound include:

N-H Stretching: A characteristic sharp peak for the N-H group in the carbazole ring is typically observed in the range of 3300-3500 cm⁻¹. nih.govlibretexts.org

Aromatic C-H Stretching: Absorbances for the aromatic C-H bonds are expected in the region of 3000–3100 cm⁻¹. nih.gov

Aliphatic C-H Stretching: The methyl group (CH₃) would show stretching vibrations between 2850 and 2960 cm⁻¹. nih.gov

C=C Aromatic Ring Stretching: Multiple bands in the 1400–1625 cm⁻¹ region are characteristic of the carbazole aromatic ring system. researchgate.net

C-F Stretching: The presence of the fluorine atom would result in a strong absorption band typically found in the 1000–1400 cm⁻¹ range.

C-N Stretching: The C-N bond within the carbazole ring system would also produce a characteristic absorption band. researchgate.net

Studies on similar carbazole derivatives confirm the utility of IR spectroscopy in identifying these key functional groups. nih.govacs.orgresearchgate.networldscientific.comresearchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1400 - 1625 |

| C-F Stretch | 1000 - 1400 |

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the polarizability of the molecule. edinst.comrenishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for studying the carbazole framework.

For this compound, Raman spectroscopy would be expected to reveal:

Ring Breathing Modes: The characteristic "breathing" vibration of the aromatic rings in the carbazole structure gives rise to a strong Raman signal. renishaw.com

C-C Stretching: Vibrations of the carbon-carbon bonds within the aromatic rings are also readily observed. nih.gov

Substituent Vibrations: The vibrations associated with the C-F and C-CH₃ bonds would also be present in the Raman spectrum, providing further structural confirmation.

The analysis of Raman spectra, often in conjunction with theoretical calculations, allows for a detailed assignment of the observed vibrational modes. nih.govworldscientific.com

Table 2: Expected Raman Shifts for Key Vibrations in this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| Aromatic C-C Stretch | 1300 - 1600 |

| C-H Bending | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and conjugation. uu.nl The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π-π* transitions within the conjugated carbazole ring system.

The substitution pattern on the carbazole ring, including the fluorine and methyl groups, can influence the position and intensity of these absorption bands. researchgate.net Studies on various carbazole derivatives show that they typically exhibit strong absorption in the UV region, often with multiple bands corresponding to different electronic transitions. nih.govnsf.gov The lowest energy absorption band is attributed to the π-π* transition of the carbazole moiety. nih.gov The solvent environment can also affect the UV-Vis spectrum, with shifts in absorption maxima observed in different solvents. acs.org

Table 3: Typical UV-Vis Absorption Maxima for Carbazole Derivatives

| Transition | Typical Wavelength Range (nm) |

|---|---|

| π-π* | 250 - 370 |

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

X-ray diffraction crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org This method provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The planarity of the carbazole ring system and the orientation of the fluoro and methyl substituents.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Crystal Packing: How the molecules are arranged in the crystal lattice, including any π-stacking or hydrogen bonding interactions. iucr.orgiucr.org

While a specific crystal structure for this compound is not detailed in the provided search results, X-ray crystallography has been extensively used to characterize a wide range of carbazole derivatives, confirming their molecular structures and revealing key structural features. nih.goviucr.orgacs.org The data obtained from such studies are crucial for understanding the structure-property relationships of these compounds.

Iv. Advanced Theoretical and Computational Investigations of 6 Fluoro 2 Methyl 9h Carbazole

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. By approximating the many-electron wavefunction, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Before probing its electronic properties, the first step in the computational study of 6-fluoro-2-methyl-9H-carbazole is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy arrangement of atoms. For carbazole (B46965) derivatives, the planarity of the carbazole ring system is a key structural feature. nih.govnih.gov

Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. In the case of this compound, while the core carbazole unit is largely rigid, the orientation of the methyl group and the planarity of the entire system are important considerations. DFT calculations are used to identify the most stable conformer, which is crucial for the accuracy of subsequent electronic property calculations. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The spatial distribution of these orbitals provides insight into the regions of the molecule involved in electronic transitions. For carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole moiety. nankai.edu.cnacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its first electronic transition. mdpi.com A large energy gap generally implies high stability. researchgate.net The introduction of substituents like fluorine and methyl groups can modulate the HOMO and LUMO energy levels, thereby tuning the energy gap. nankai.edu.cnossila.com DFT calculations provide quantitative values for these orbital energies and the resulting energy gap. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for Carbazole Derivatives

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Carbazole-based D-A-D Compounds nankai.edu.cn | Varies | Varies | Varies | B3LYP/6-31G(d)//AM1 |

| Substituted Thiophene Sulfonamides mdpi.com | - | - | 3.44 - 4.65 | B3LYP/6-311G(d,p) |

| 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)acridin-1,8(2H,9H,10H)-dione nih.gov | -5.5078 | -1.8307 | 3.6671 | B3LYP/6-311G++(d,p) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites. wolfram.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would reveal the electron-rich and electron-poor regions. The nitrogen atom of the carbazole ring and the fluorine atom are expected to be regions of negative potential, indicating their role in intermolecular interactions. uni-muenchen.de This analysis is valuable for predicting how the molecule will interact with other molecules and its environment. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a more intuitive, localized Lewis-like structure of bonds and lone pairs. NBO analysis can quantify the delocalization of electron density, which is particularly important for conjugated systems like carbazole.

This method allows for the investigation of intramolecular charge transfer and hyperconjugative interactions. By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can provide insights into the stability of the molecule and the nature of its chemical bonds. researchgate.net For instance, it can detail the polar nature of the C-F bond and the electronic contributions of the methyl group to the carbazole system.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules. faccts.de It allows for the simulation of electronic spectra and provides a deeper understanding of the photophysical processes that occur upon light absorption.

Simulation of UV-Vis Absorption Spectra and Electronic Transitions

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (a measure of the transition probability). faccts.deacs.org The calculated spectrum can then be compared with experimental data to validate the computational method and to assign the observed absorption bands to specific electronic transitions. researchgate.netresearchgate.net

For this compound, TD-DFT would identify the key electronic transitions, such as the π-π* transitions characteristic of the carbazole aromatic system. nih.gov The calculations would reveal how the fluorine and methyl substituents influence the absorption wavelengths and intensities. This information is crucial for understanding the molecule's light-harvesting properties and its potential applications in optoelectronic devices. nih.gov

Triplet State Energy Level Calculations for Optoelectronic Applications

The calculation of triplet state energy levels is critical for assessing the suitability of carbazole derivatives as host materials in phosphorescent organic light-emitting diodes (PhOLEDs). For efficient energy transfer from the host to the phosphorescent guest dopant, the host material must possess a triplet energy (T₁) higher than that of the guest. researchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict the singlet (S₁) and triplet (T₁) energy levels of potential host materials. researchgate.netacs.org

The energy gap between the lowest singlet and triplet excited states (ΔE_ST) is another crucial parameter, especially for applications involving Thermally Activated Delayed Fluorescence (TADF). acs.orgrsc.org Computational calculations can accurately predict this gap, guiding the design of molecules with optimized emissive properties. For carbazole-based systems, TD-DFT calculations have been used to determine the energies of numerous triplet states, some of which are nearly degenerate with the S₁ level, influencing the rates of intersystem crossing (ISC) and reverse intersystem crossing (rISC). researchgate.net

While specific calculations for this compound are not detailed in available literature, studies on analogous structures show that fluorination can modulate the triplet energy levels. researchgate.net The introduction of a fluorine atom, as in the case of this compound, is expected to influence the electronic structure and thus the triplet state energy, a factor that can be precisely quantified through computational modeling.

Table 1: Illustrative Triplet Energies of Related Carbazole-Based Host Materials This table presents data for analogous compounds to demonstrate the typical energy ranges and the impact of substitution, as specific data for this compound is not available in the search results.

| Compound Name | Abbreviation | Calculated/Measured Triplet Energy (eV) | Source |

|---|---|---|---|

| 4,4'-bis(3,6-ditert-pentyl-carbazol-9-yl)-2,2'-dimethylbiphenyl | - | 2.83 | researchgate.net |

| 9,9'-(Sulfonylbis(4,1-phenylene))bis(3-(tert-butyl)-9H-carbazole) | Compound 3 | ~2.95 | researchgate.net |

| 9,9'-(Sulfonylbis(4,1-phenylene))bis(3-(tert-butyl)-6-fluoro-9H-carbazole) | Compound 5 | ~2.96 | researchgate.net |

| 9,9'-(Sulfonylbis(4,1-phenylene))bis(3-(tert-butyl)-6,8-difluoro-9H-carbazole) | Compound 7 | ~2.97 | researchgate.net |

Computational Analysis of Reaction Mechanisms and Pathways Relevant to this compound Synthesis

Computational chemistry offers powerful tools for elucidating the complex mechanisms of organic reactions used to synthesize carbazoles. Density Functional Theory (DFT) is a principal method for studying these pathways, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation barriers. researchgate.netconicet.gov.ar Functionals such as B3LYP and M06-2X are commonly used to determine the energetics of reactants, intermediates, and products. researchgate.net

Several synthetic routes to the carbazole core have been investigated computationally. These include:

Metal-Catalyzed Cyclizations: The mechanisms of gold-, platinum-, and silver-catalyzed reactions to form the carbazole ring from precursors like 1-(indol-2-yl)-3-alkyn-1-ols have been studied to understand chemoselectivity and the role of electronic properties of substituents. researchgate.net

Reductive Cyclization: The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls using triphenylphosphine, is another common route where computational analysis can shed light on the reaction's temperature dependence and efficiency. researchgate.net

Photostimulated Reactions: The photoinitiated SRN1 mechanism for intramolecular C-N bond formation in 2′-halo[1,1′-biphenyl]-2-amines has been evaluated at the B3LYP/6-311+G* level to understand key aspects of the "transition-metal-free" synthesis of carbazoles. conicet.gov.ar

For the synthesis of this compound, these computational approaches would be invaluable for optimizing reaction conditions, predicting potential byproducts, and understanding the influence of the fluoro and methyl substituents on the cyclization step. acs.org

Table 2: Computational Methods in Carbazole Synthesis Analysis

| Computational Method | Application in Synthesis Analysis | Key Insights | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Investigation of reaction energetics and pathways. | Structural properties of reactants, stereo- and chemoselectivity, role of solvents. | researchgate.net |

| B3LYP/M06-2X Functionals | Determination of compound energetics. | Understanding the influence of electronic properties of substituents on the reaction. | researchgate.net |

| B3LYP/6-311+G* Level of Theory | Evaluation of specific reaction mechanisms (e.g., SRN1). | Elucidation of key mechanistic steps and intermediates in photostimulated reactions. | conicet.gov.ar |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. By applying classical mechanics force fields, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility, solvation effects, and intermolecular interactions that are not apparent from static models. mdpi.com

For carbazole derivatives, MD simulations can reveal:

Conformational Stability: By calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), the stability of the molecule's conformation can be assessed, particularly when interacting with other molecules or biological targets. mdpi.com

Solvent Interactions: Simulations in various solvent environments (e.g., aqueous or organic) can demonstrate hydration patterns and the organization of solvent molecules around the carbazole core, highlighting how substituents like the fluoro and methyl groups influence solvation energies and stability.

Intermolecular Packing and Interactions: In simulated solid-state environments, MD can predict how molecules of this compound would pack and interact with each other, which is crucial for understanding charge transport properties in organic semiconductor devices.

These simulations are essential for bridging the gap between a single molecule's properties and its behavior in a bulk material or solution, providing a more realistic understanding of its function.

Table 3: Insights from Molecular Dynamics (MD) Simulations of Carbazole Derivatives

| Parameter/Analysis | Information Gained | Relevance | Source |

|---|---|---|---|

| Conformational Analysis | Identifies preferred molecular shapes and rotational barriers. | Influences chemical reactivity and biological activity. | mdpi.com |

| Solvent Interaction Analysis | Reveals hydration patterns and solvation energies in different media. | Determines solubility and stability in various environments. | |

| Intermolecular Interactions | Characterizes non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). | Key to understanding crystal packing, material morphology, and binding modes. | mdpi.com |

| RMSD/RMSF Profiles | Quantifies conformational stability and local flexibility over time. | Assesses the stability of complexes (e.g., with proteins) and material phases. | mdpi.com |

Investigation of Substituent Effects on Electronic and Optical Properties through Computational Modeling

The electronic and optical properties of the carbazole scaffold are highly tunable through the introduction of various substituent groups. Computational modeling, especially using DFT, is a cornerstone for systematically investigating these substituent effects. researchgate.net By altering the carbazole core with different functional groups, properties such as the HOMO-LUMO energy gap, ionization potential, and electron affinity can be precisely controlled. researchgate.net

For this compound, the two substituents have distinct electronic influences:

Fluorine (at C-6): As a strongly electronegative atom, fluorine acts as an electron-withdrawing group. This can stabilize charge-transfer states and lower the energy of the LUMO. rsc.org Studies on related compounds show that fluorination can lead to a red-shift in absorption and photoluminescence spectra due to an increase in effective conjugation via the mesomeric effect. researchgate.net

Methyl (at C-2): The methyl group is a weak electron-donating group. Its presence can raise the energy of the HOMO and is known to enhance the thermal stability of the molecule.

The interplay between the electron-withdrawing fluorine and the electron-donating methyl group on the same carbazole skeleton is complex. Computational modeling is essential to predict the net effect on the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its optical absorption, emission wavelengths, and charge-transport characteristics. researchgate.net

Table 4: General Effects of Fluoro and Methyl Substituents on Carbazole Core Properties

| Substituent | Position | Typical Electronic Effect | Impact on Properties | Source |

|---|---|---|---|---|

| Fluoro | C-6, C-3 | Electron-withdrawing, Mesomeric effect | Lowers LUMO, can red-shift absorption/PL spectra, stabilizes charge-transfer states. | researchgate.netrsc.org |

| Methyl | C-2, C-3 | Electron-donating, Hyperconjugation | Raises HOMO, enhances thermal stability, can influence molecular packing. | rsc.org |

V. Pioneering Applications of 6 Fluoro 2 Methyl 9h Carbazole and Its Derivatives in Functional Materials Science

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 6-fluoro-2-methyl-9H-carbazole have been identified as highly effective components in the emissive layers of OLEDs, contributing to devices with improved efficiency, stability, and operational characteristics. The presence of the fluorine atom at the 6-position and the methyl group at the 2-position of the carbazole (B46965) moiety provides a synergistic effect that favorably tunes the material's properties for these applications.

Role as Host Materials for Phosphorescent Emitters

Carbazole derivatives are extensively utilized as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which are crucial for efficiently confining the triplet excitons of the phosphorescent guest emitters. nih.govktu.eduresearchgate.netrsc.org The introduction of a fluorine atom, particularly at the 6-position, is a known strategy to maintain or even increase the triplet energy level. researchgate.net Furthermore, the incorporation of methyl groups can also lead to an increase in triplet energies due to steric effects. unige.ch

Research on closely related structures, such as sulfonylbis(4,1-phenylene)bis(3-(tert-butyl)-6-fluoro-9H-carbazole) derivatives, has demonstrated their efficacy as host materials for green thermally activated delayed fluorescence (TADF) emitters. researchgate.net These host materials exhibit high thermal stability, with decomposition temperatures exceeding 400 °C, and high triplet energy levels, which are essential for preventing reverse energy transfer from the emitter to the host. researchgate.net The strategic placement of substituents on the carbazole core allows for the fine-tuning of the material's electronic properties without significantly compromising the high triplet energy required for efficient exciton (B1674681) confinement. researchgate.net

Table 1: Performance of an OLED using a 6-fluoro-carbazole derivative as a host material. Data sourced from a study on sulfonylbis(4,1-phenylene)bis(3-(tert-butyl)-6-fluoro-9H-carbazole) derivatives.

| Host Material | Emitter | Maximum External Quantum Efficiency (EQE) | Efficiency at 2000 cd/m² | Reference |

|---|---|---|---|---|

| Host with 6-fluoro-carbazole unit | DACT-II (Green TADF) | Lower than reference | Higher than reference | researchgate.net |

| mCP (reference host) | DACT-II (Green TADF) | 18.5% | Lower than fluorinated host | researchgate.net |

Enhancement of Hole Transport Properties and Charge Balance

Achieving a good balance between electron and hole mobilities within the emissive layer is critical for high-efficiency OLEDs, as it leads to a wider exciton recombination zone. doi.org Bipolar host materials, which can transport both holes and electrons, are therefore highly desirable. The design of molecules incorporating both electron-donating carbazole units and electron-accepting moieties can result in materials with well-balanced charge transport properties. ktu.edudoi.org The use of a this compound core can contribute to this balance by modifying the electron-donating strength of the carbazole unit.

Impact of Fluorination on Triplet Energy Confinement and Device Efficiency

Fluorination of the carbazole ring is a key molecular design strategy for developing wide-energy-gap host materials. The high electronegativity of the fluorine atom can effectively modulate the electronic properties of the carbazole unit. mdpi.com Specifically, fluorination can help to maintain a high triplet energy level, which is essential for confining the triplet excitons of the guest emitter and preventing efficiency roll-off at high brightness. nih.govresearchgate.net

Organic Photovoltaic Cells and Perovskite Solar Cells

In the realm of solar energy conversion, derivatives of this compound have shown considerable promise as hole-transporting materials (HTMs) in both organic photovoltaic (OPV) cells and perovskite solar cells (PSCs). Their tunable electronic properties and inherent stability make them attractive alternatives to more commonly used HTMs.

Application as Hole-Transporting Materials (HTMs)

Carbazole-based molecules are widely investigated as HTMs due to their electron-rich nature, good hole mobility, and excellent film-forming properties. researchgate.netmdpi.comnih.gov Derivatives of this compound can be designed to have appropriate highest occupied molecular orbital (HOMO) energy levels that align well with the valence band of the perovskite absorber layer, facilitating efficient hole extraction. nih.govnih.gov

Studies on various substituted carbazole derivatives have demonstrated their successful application in PSCs, achieving high power conversion efficiencies. nih.govrsc.orgnih.gov For instance, theoretical studies on carbazole molecules substituted at the 3,6 and 2,7 positions have shown that their frontier molecular orbitals are well-positioned to ensure proper energy level alignment and prevent charge recombination at the perovskite/HTM interface. nih.gov The inherent stability of the carbazole unit, which can be further enhanced by substitution, is also a critical factor for the long-term performance of solar cells. researchgate.netmdpi.com

Table 2: Properties of Carbazole-based Hole-Transporting Materials for Perovskite Solar Cells. Data compiled from studies on various substituted carbazole derivatives.

| HTM | Substitution Pattern | HOMO Level (eV) | Hole Mobility (cm²/V·s) | PCE (%) | Reference |

|---|---|---|---|---|---|

| V1209 | Isomeric Carbazole-terminated | -4.93 | - | ~18% | nih.gov |

| V1221 | Isomeric Carbazole-terminated | -4.83 | - | - | nih.gov |

| LD29 | Star-shaped carbazole core | -5.24 | 1.72 x 10⁻⁵ | >18% (doped) | rsc.org |

| KZRD | D-A type carbazole | - | Higher than KZ/KZIC | 20.40% | rsc.org |

Influence of Fluorination on Molecular Planarity and Electronic Levels for Solar Cell Performance

The introduction of fluorine atoms onto the backbone of conjugated polymers used in solar cells can significantly impact their performance. Fluorination is known to lower the HOMO energy level of the material. mdpi.comakademisains.gov.my A deeper HOMO level is advantageous for achieving a higher open-circuit voltage (Voc) in solar cells. mdpi.com

Furthermore, fluorination can influence the planarity of the polymer backbone. Increased planarity can lead to enhanced intermolecular interactions and improved charge transport properties. mdpi.com In some cases, the electrostatic interactions between fluorine atoms on one monomer unit and hydrogen atoms on an adjacent unit can lead to a more planar conformation and a narrower optical bandgap. analis.com.my These modifications to the electronic energy levels and molecular structure resulting from fluorination are key strategies for optimizing the efficiency of carbazole-based HTMs in solar cell applications. Studies on copolymers incorporating 3,6-difluoro-2,7-carbazole units have shown that fluorination helps to lower the HOMO and LUMO energy levels, leading to a smaller bandgap and improved device performance. akademisains.gov.my

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) for Advanced Functionality

The modular nature of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) allows for the systematic design of porous materials with tailored properties. nih.govanr.fr These materials are constructed from organic linkers (or ligands) and inorganic nodes (in MOFs), which self-assemble into crystalline, high-surface-area structures. nih.govmdpi.com Carbazole-based ligands are particularly attractive for creating functional frameworks due to their inherent photophysical properties, thermal stability, and electron-rich nature. researchgate.netresearchgate.net

While direct integration of this compound into COFs or MOFs is an area of emerging research, the extensive use of other carbazole derivatives demonstrates the high potential of this compound as a functional building block. To be incorporated into these frameworks, the carbazole core must typically be functionalized with suitable linker groups, such as carboxylic acids, aldehydes, or boronic acids, that can form strong covalent or coordination bonds. researchgate.netchemscene.comacs.org For instance, researchers have successfully synthesized a luminescent Zr(IV)-based MOF using 9H-carbazole-2,7-dicarboxylic acid as the organic ligand. researchgate.net This material exhibited high thermal stability and was capable of selectively sensing iron (Fe³⁺) ions, cyanide (CN⁻) ions, and p-nitrophenol through fluorescence changes. researchgate.net

Similarly, zinc-based MOFs constructed with a carbazole-benzaldehyde derivative have been developed as fluorescent sensors for the detection of picric acid. researchgate.netmdpi.com The design of these frameworks leverages the electron-rich carbazole unit to interact with electron-deficient nitroaromatic compounds, leading to a detectable quenching of fluorescence. researchgate.net The introduction of a fluorine atom in the 6-position of the carbazole core, as in this compound, could further enhance these sensing capabilities by modifying the electronic properties and promoting specific host-guest interactions. nih.gov

The table below summarizes examples of carbazole derivatives used in the construction of functional MOFs, highlighting the versatility of the carbazole core in creating advanced materials.

Table 1: Examples of Carbazole-Based Metal-Organic Frameworks (MOFs)

| Framework Type | Carbazole-Based Ligand | Metal Ion/Node | Target Application | Reference |

|---|---|---|---|---|

| Luminescent MOF | 9H-carbazole-2,7-dicarboxylic acid | Zirconium (Zr-O cluster) | Selective sensing of Fe³⁺, CN⁻, and p-nitrophenol | researchgate.net |

| Fluorescent MOF | 4-(9H-Carbazol-9-yl) Benzaldehyde derivative | Zinc (Zn²⁺) | Detection of picric acid (nitroaromatic explosive) | researchgate.netmdpi.com |

Development of Optoelectronic Materials with Tunable Electronic Structures

Carbazole and its derivatives are widely recognized for their excellent hole-transporting properties and high photoluminescence quantum yields, making them cornerstone materials in the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net The ability to tune the electronic structure—specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for designing efficient and stable devices. rsc.org

The functionalization of the carbazole scaffold is a key strategy for achieving this tunability. The this compound is an exemplary case. The fluorine atom at the C6 position acts as an electron-withdrawing group, which tends to lower both the HOMO and LUMO energy levels, leading to a wider energy gap and potentially deeper blue emission in fluorescent materials. ossila.com Conversely, the methyl group at the C2 position is weakly electron-donating, which can raise the HOMO level and modulate charge carrier mobility. This push-pull electronic effect within a single molecule allows for fine-tuning of its optoelectronic characteristics.

Research on analogous compounds provides strong evidence for this principle. For example, a fluorinated polyvinylcarbazole, synthesized from 2-fluoro-9H-carbazole, was used as a host material in an OLED and demonstrated significantly higher luminous efficiency compared to its non-fluorinated counterpart (polyvinylcarbazole). ossila.com This improvement was attributed to the wider HOMO-LUMO energy gap of the fluorinated polymer, which enhances the confinement of triplet energy on the phosphorescent emitter. ossila.com

Table 2: Performance Comparison of Fluorinated vs. Non-Fluorinated Polyvinylcarbazole Host in OLEDs

| Host Material | Luminous Current Efficiency (cd/A) | Key Feature | Reference |

|---|---|---|---|

| Polyvinylcarbazole (PVK) | 17 | Standard non-fluorinated host | ossila.com |

Furthermore, studies on other fluorinated carbazole derivatives have shown their utility as multifunctional materials in OLEDs. A donor-acceptor compound, 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole (Cz4FS), where an electron-donating carbazole is linked to an electron-deficient tetrafluorobenzene unit, has been investigated as an efficient emitter in OLEDs. acs.org The strategic placement of multiple fluorine atoms creates a material with desirable thermal stability and specific emission characteristics. acs.org By synthesizing polymers and copolymers from such monomers, researchers can create materials with tunable electronic properties suitable for a range of optoelectronic applications. rsc.orgevitachem.com

The combination of different electron-donating and electron-accepting moieties within a single molecular framework, as seen in various carbazole-imidazole derivatives, has led to the development of highly efficient deep-blue fluorescent emitters for non-doped OLEDs. bohrium.com These complex structures highlight the principle that precise control over the electronic landscape of carbazole derivatives is a powerful tool for creating next-generation optoelectronic materials. bohrium.com

Vi. Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways for Highly Functionalized Carbazole (B46965) Scaffolds

The synthesis of the carbazole nucleus has traditionally relied on methods like the Graebe–Ullman, Clemo–Perkin, and Tauber reactions. rsc.orgresearchgate.net However, the demand for structurally complex and precisely functionalized carbazoles necessitates the development of more efficient, selective, and environmentally benign synthetic strategies. Future research is intensely focused on innovative catalytic systems and reaction cascades.

Key areas of exploration include:

Transition Metal-Catalyzed C-H Activation : This powerful technique allows for the direct functionalization of the carbazole core's carbon-hydrogen bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.it Palladium-catalyzed intramolecular C-H activation, for instance, has been successfully employed to construct the carbazole nucleus from N-arylated anilines. rsc.orgnih.gov Future work will likely focus on expanding the scope of catalysts (e.g., rhodium, iridium) and directing groups to achieve regioselectivity at various positions on the carbazole ring. chim.itorganic-chemistry.org

Annulation and Cycloaddition Reactions : Annulation strategies, particularly [4+2] cycloadditions, are considered highly productive for indole-to-carbazole synthesis. rsc.org Researchers are exploring novel Brønsted acid and ionic liquid-based catalytic systems to drive these reactions under greener conditions. rsc.orgnih.gov One-pot tandem reactions, such as the Michael–Henry/aromatization domino reaction in water, exemplify the trend towards creating highly substituted carbazoles in a single, efficient process. rsc.org

Metal-Free Synthesis : To reduce cost and environmental impact, metal-free synthetic routes are gaining prominence. Base-promoted condensations of readily available starting materials can create highly functionalized carbazoles through the formation of multiple bonds in a one-pot procedure under non-reductive conditions. researchgate.netnih.gov These methods provide a modular and operationally simple approach to diversifying the functional groups on the carbazole scaffold. nih.gov

| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Potential Advantages | Reference |

|---|---|---|---|---|

| C-H Activation/Functionalization | Direct formation of C-C or C-N bonds on the carbazole core. | Palladium (Pd), Rhodium (Rh), Iridium (Ir) complexes. | High atom economy, reduces need for pre-functionalization. | chim.itnih.gov |

| Domino/Cascade Annulation | Multiple bond-forming reactions in a single pot. | Brønsted acids, DABCO (organocatalyst). | High efficiency, operational simplicity, green chemistry (e.g., in water). | rsc.orgrsc.org |

| Transition-Metal-Free Annulation | Base-promoted condensation and cyclization. | Cesium Carbonate (Cs₂CO₃). | Avoids toxic metals, mild reaction conditions. | researchgate.netnih.gov |

| Dehydrogenative Cyclization | Formation of carbazoles from 2-aminobiphenyls using an oxidant. | Iridium (Ir) catalyst with a Copper (Cu) cocatalyst. | Uses air as a terminal oxidant. | organic-chemistry.org |

Advanced Computational Design and Predictive Modeling for Targeted Properties

Computational chemistry has become an indispensable tool in modern materials science, enabling the in silico design of molecules with desired characteristics before their synthesis. For carbazole derivatives, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are crucial for predicting their electronic and optical properties. worldscientific.comresearchgate.netresearchgate.net

Future computational research will focus on:

Predicting Optoelectronic Properties : Modeling is used to calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for applications in organic electronics. researchgate.netscientific.net For a compound like 6-fluoro-2-methyl-9H-carbazole, DFT can predict how the electron-withdrawing fluorine and electron-donating methyl groups modulate the band gap, influencing its potential as a hole-transporting material or an emitter in OLEDs. mdpi.comworldscientific.com

Structure-Property Relationship Elucidation : Computational studies can systematically analyze how different substitution patterns affect molecular geometry, charge distribution, and photophysical behavior. scientific.netbohrium.com This allows for the rational design of new carbazole derivatives. For example, modeling can predict the impact of various functional groups on the triplet energy, a key parameter for host materials in phosphorescent OLEDs (PhOLEDs). mdpi.comrsc.org

Refining Experimental Data : Computational methods can refine and even correct experimental findings. Long-range corrected (LC) DFT methods, for instance, have been used to more accurately predict the nonlinear optical (NLO) properties of carbazole derivatives than what was estimated from experimental data alone. researchgate.net

| Computational Method | Predicted Properties | Application in Carbazole Design | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energy levels, band gap, molecular geometry, charge distribution. | Screening candidates for organic solar cells and transistors; predicting chemical reactivity. | researchgate.netresearchgate.netscientific.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies, emission properties. | Designing dyes for dye-sensitized solar cells (DSSCs) and emitters for OLEDs. | researchgate.netresearchgate.net |

| Long-Range Corrected (LC) DFT | Nonlinear optical (NLO) properties, hyperpolarizabilities. | Designing materials for photonics and accurately calculating charge-transfer excitations. | researchgate.net |

| Marcus Theory Calculations | Charge transport rates, reorganization energy. | Evaluating hole and electron mobility for hole-transporting materials (HTMs) and transistors. | researchgate.netbohrium.com |

Development of Next-Generation Carbazole-Based Functional Materials

The unique properties of the carbazole core—good hole transport, high thermal stability, and high photoluminescence quantum yield—make it a privileged scaffold for functional materials. mdpi.commdpi.com The introduction of fluorine, as in this compound, is a known strategy to enhance stability and tune electronic levels in organic materials. rsc.org

Future material development will likely concentrate on:

Organic Light-Emitting Diodes (OLEDs) : Carbazole derivatives are ubiquitous in OLEDs, serving as host materials, fluorescent emitters, and components of thermally activated delayed fluorescence (TADF) systems. mdpi.comrsc.orgmdpi.com Fused-ring carbazoles, such as indenocarbazole and indolocarbazole, are being developed to create more rigid structures with higher triplet energies, which is crucial for efficient blue PhOLEDs. rsc.org The strategic functionalization of the carbazole core can produce materials that emit across the entire visible spectrum. rsc.orgmdpi.com

Photovoltaics : In the realm of solar energy, carbazoles are essential building blocks for dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). mdpi.comresearchgate.net Carbazole-based molecules function as hole-transporting materials (HTMs) that efficiently extract and transport positive charges. mdpi.comnih.gov Recent research has shown that carbazole-derived self-assembled monolayers (SAMs) can be used as highly effective hole-selective layers, minimizing energy loss at device interfaces and achieving high power conversion efficiencies. nih.gov

Sensors and Other Electronic Devices : The high fluorescence of many carbazole derivatives makes them ideal for use as chemical sensors. beilstein-journals.org Research continues into developing carbazole-based fluorophores for detecting anions and biological thiols. beilstein-journals.org Furthermore, carbazole-based polymers and small molecules are being investigated for use in organic thin-film transistors (OTFTs) and as redox-active materials for supercapacitors. researchgate.netub.edu

| Carbazole Derivative Type | Key Functionalization | Target Application | Resulting Properties | Reference |

|---|---|---|---|---|

| Fused-Ring Carbazoles (e.g., Indenocarbazole) | Fusion with other aromatic rings. | Host materials for blue PhOLEDs. | Increased rigidity, high triplet energy (>2.7 eV). | rsc.org |

| Carbazole-Phosphonic Acids | Phosphonic acid anchor group. | Self-Assembled Monolayers (SAMs) in Perovskite Solar Cells. | Excellent hole extraction, reduced interface defects. | mdpi.comnih.gov |

| Fluorinated Ladder-Type Acceptors | Fluorine substitution, ladder-type core. | Non-fullerene acceptors for organic solar cells. | Red-shifted absorption, improved power conversion efficiency. | rsc.org |

| Carbazole-Benzimidazole Hybrids | Combination of electron-donating carbazole and electron-accepting benzimidazole. | Bipolar host materials and blue emitters in OLEDs. | Balanced charge transport, high thermal stability. | mdpi.commdpi.com |

Interfacing Carbazole Chemistry with Emerging Technologies

The convergence of carbazole chemistry with nanotechnology and biotechnology is creating novel materials with unprecedented functionalities. The inherent properties of carbazoles make them highly suitable for integration into complex, next-generation systems.

Nanotechnology : Carbazole derivatives are being engineered to form fluorescent organic nanoparticles (FONs) for applications in bioimaging. acs.org Recently, carbazole groups were incorporated into D-A-D (donor-acceptor-donor) molecules to reduce fluorescence quenching in the aggregated state, leading to brighter nanoparticles for near-infrared II (NIR-II) tumor imaging. acs.org Polycarbazole and its composites with nanoclay or nano-zinc are also being developed as advanced anti-corrosion coatings. mdpi.com

Biotechnology and Medicinal Chemistry : The carbazole scaffold is a well-established pharmacophore found in numerous natural products and bioactive molecules with anticancer, antimicrobial, and antiviral properties. nih.govmdpi.com Future research will continue to explore novel carbazole derivatives as therapeutic agents. For example, specific derivatives have been designed and evaluated as potential inhibitors of dihydrofolate reductase for antimicrobial applications. tandfonline.com The ability to functionalize the carbazole ring allows for the optimization of biological activity and drug-like properties. nih.gov

Advanced Polymers and Frameworks : Research is expanding from simple linear polycarbazoles to more complex architectures like dendritic, hyperbranched, and star-shaped polymers. oldcitypublishing.com These highly branched structures are expected to form more uniform amorphous layers, which is beneficial for OLED applications. oldcitypublishing.com Additionally, carbazole-based microporous organic polymers are being investigated for their potential in gas storage and separation, including the capture of CO₂. bohrium.com

The journey forward for this compound and its chemical relatives is one of immense potential. Through the synergy of innovative synthesis, predictive computational modeling, and interdisciplinary application, these molecules are set to play a pivotal role in addressing challenges in materials science, energy, and medicine.

Q & A

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in carbazole derivatives?

- Multivariate Regression : Correlate substituent parameters (Hammett σ, π) with IC₅₀ values .

- Machine Learning : Train random forest models on PubChem datasets to predict bioactivity .

Tables

Table 1 : Key Synthetic Routes for this compound

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fischer Indole | HCl/EtOH, reflux, 12 h | 65–75 | |

| Williamson Ether | K₂CO₃/DMF, 80°C, 24 h | 50–60 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O | 70–85 |

Table 2 : Safety Profile of this compound

| Hazard | Precaution | Reference |

|---|---|---|

| Skin Irritation | Wash with soap/water immediately | |

| Eye Exposure | 15-min saline rinse | |

| Environmental Risk | Avoid aquatic release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.